N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
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Overview
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide, also known as BCTC, is a selective antagonist of the Transient Receptor Potential Vanilloid Subtype 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin, and is involved in pain sensation, inflammation, and thermoregulation. BCTC has been widely used in scientific research to study the role of TRPV1 in various physiological and pathological processes.
Mechanism of Action
Target of Action
The primary target of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide is the Tyrosine-protein kinase ABL1 . This protein plays a key role in cell differentiation, division, and adhesion, and mutations in this protein have been associated with certain types of leukemia.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide in lab experiments is its high selectivity for TRPV1, which allows for the specific targeting of this ion channel without affecting other channels or receptors. However, one limitation of using N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide is its relatively low potency and efficacy compared to other TRPV1 antagonists, which may require higher concentrations or longer exposure times to achieve the desired effects.
Future Directions
There are several potential future directions for research involving N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists that can be used in clinical settings for the treatment of pain and inflammation. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as thermoregulation, metabolism, and immune function. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide and TRPV1 on various physiological and pathological processes.
Synthesis Methods
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide can be synthesized using a multi-step process involving the reaction of 3-(trifluoromethoxy)benzoyl chloride with 6-cyclopropylpyridin-3-ylmethanol, followed by purification and characterization using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide has been used in numerous scientific studies to investigate the role of TRPV1 in pain sensation, inflammation, and other physiological processes. For example, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide has been shown to block capsaicin-induced pain and inflammation in animal models, suggesting that TRPV1 may be a potential target for the development of novel analgesic and anti-inflammatory drugs.
properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)24-14-3-1-2-13(8-14)16(23)22-10-11-4-7-15(21-9-11)12-5-6-12/h1-4,7-9,12H,5-6,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGBKVALOARRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide |
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